Presapogenin CP4

Beschreibung

Eigenschaften

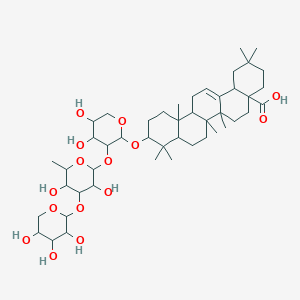

IUPAC Name |

10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O15/c1-22-30(49)35(60-37-33(52)31(50)25(47)20-56-37)34(53)38(58-22)61-36-32(51)26(48)21-57-39(36)59-29-12-13-43(6)27(42(29,4)5)11-14-45(8)28(43)10-9-23-24-19-41(2,3)15-17-46(24,40(54)55)18-16-44(23,45)7/h9,22,24-39,47-53H,10-21H2,1-8H3,(H,54,55) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYPTQWAAOGCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Presapogenin CP4 (CAS 75799-18-7): Structural Dynamics and Mitophagy-Driven Apoptotic Pathways in Oncology

As a Senior Application Scientist specializing in natural product pharmacology and oncological drug discovery, I frequently evaluate triterpenoid saponins that exhibit complex mechanisms of action. Among these, Presapogenin CP4 (interchangeably referred to as Prosapogenin CP4) has emerged as a molecule of profound clinical interest. Originally isolated from the roots of Anemone hupehensis and Anemone rivularis, this compound has transitioned from a botanical reference standard to a first-in-class mitophagy-exacerbating agent.

This technical guide provides an in-depth deconstruction of Presapogenin CP4, detailing its chemical architecture, physicochemical profiling, and the precise, self-validating experimental workflows required to harness its therapeutic potential against non-small cell lung cancer (NSCLC).

Chemical Structure and Physicochemical Profiling

Presapogenin CP4 is a pentacyclic triterpenoid saponin. Structurally, it is defined as an oleanolic acid derivative characterized by a highly specific glycosidic linkage and the critical absence of a 23-hydroxyl (-OH) group [1]. The core aglycone is linked to a trisaccharide chain at the C-3 position, yielding the IUPAC designation: 3-[(O-β-D-ribopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl)oxy]olean-12-en-28-oic acid.

Causality Insight: Why does the missing 23-OH matter? In standard oleanane-type saponins, the 23-OH group on the A-ring contributes to hydrophilicity. Its absence in Presapogenin CP4 significantly increases the lipophilicity of the aglycone core. This structural nuance enhances cellular membrane permeability, allowing the molecule to efficiently bypass the plasma membrane and reach intracellular targets, specifically the outer mitochondrial membrane and cytosolic kinase complexes.

Table 1: Physicochemical Properties of Presapogenin CP4

| Property | Value / Description |

| CAS Number | 75799-18-7 |

| Molecular Formula | C₄₆H₇₄O₁₅ |

| Molecular Weight | 867.08 g/mol |

| Chemical Class | Triterpenoid Saponin (Oleanolic acid derivative) |

| Botanical Sources | Anemone hupehensis, Anemone rivularis, Clematis spp. |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol |

| Storage Conditions | -20°C (tightly sealed, protected from light and moisture) |

Mechanistic Pathway Analysis: The Mitophagy Paradox

Historically, autophagy and mitophagy in cancer cells act as double-edged swords. Baseline mitophagy promotes tumor survival by clearing damaged, reactive oxygen species (ROS)-producing mitochondria. However, excessive mitophagy rapidly depletes the mitochondrial network, triggering an irreversible energy crisis and programmed cell death.

Recent groundbreaking research published in Phytomedicine (2025) demonstrates that Presapogenin CP4 exerts its potent anticancer effects in A549 NSCLC cells by exploiting this exact "mitophagy paradox" [2].

Presapogenin CP4 operates via a dual-modulation signaling cascade:

-

The AMPK-mTOR Axis: Presapogenin CP4 strongly binds to and upregulates AMP-activated protein kinase (AMPK). Activated AMPK subsequently phosphorylates and suppresses the mammalian target of rapamycin (mTOR). The inhibition of mTOR removes the primary biochemical brake on autophagic flux, initiating massive autophagosome formation.

-

The PINK1/Parkin Axis: Concurrently, the compound induces severe mitochondrial depolarization. This loss of membrane potential (

) stabilizes PTEN-induced kinase 1 (PINK1) on the outer mitochondrial membrane. PINK1 then recruits Parkin, which ubiquitinates mitochondrial surface proteins, actively tagging the organelles for autophagosomal engulfment.

The synergistic overactivation of these two pathways leads to lethal mitochondrial depletion, cytochrome c release, and caspase-3-mediated apoptosis.

PCP4 dual-pathway modulation of AMPK-mTOR and PINK1/Parkin driving apoptosis.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the extraction, structural confirmation, and in vitro evaluation of Presapogenin CP4 [3].

Protocol A: Activity-Guided Isolation from Anemone spp.

-

Extraction: Macerate dried roots of Anemone rivularis in 70% ethanol under reflux (3 cycles of 2 hours each). Concentrate the pooled extract under reduced pressure.

-

Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction retains the highly polar saponin-rich pool.

-

Chromatographic Fractionation: Apply the n-butanol fraction to a D101 macroporous resin column. Elute with a step gradient of H₂O/EtOH. Collect the 70% EtOH eluate, which contains the target prosapogenins.

-

Purification: Subject the eluate to preparative High-Performance Liquid Chromatography (prep-HPLC) using an ODS C18 column. Elute with Acetonitrile/Water (45:55 v/v) at a flow rate of 10 mL/min, monitoring absorbance at 210 nm.

-

Structural Validation: Confirm the isolated compound via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to identify the [M-H]⁻ ion at m/z 865.5. Utilize 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to verify the specific trisaccharide linkage and the absent 23-OH group.

Protocol B: In Vitro Mitophagy and Apoptosis Assay (A549 Cells)

Causality Insight: To prove that apoptosis is caused by mitophagy (rather than merely correlated with it), this protocol incorporates a mandatory mitophagy inhibitor rescue arm. If blocking mitophagy prevents cell death, the causal link is definitively validated.

-

Cell Culture & Treatment: Seed A549 NSCLC cells in 6-well plates at a density of 2×10⁵ cells/well. Treat with vehicle (DMSO <0.1%) or Presapogenin CP4 (5, 10, and 20 μM) for 24 hours.

-

Mitochondrial Depolarization Assessment: Stain the cells with JC-1 dye (5 μg/mL) for 20 minutes at 37°C. Analyze via flow cytometry. A shift from red (J-aggregates) to green (monomers) fluorescence indicates a critical loss of mitochondrial membrane potential.

-

Mitophagy Validation: Perform Western blotting to quantify the upregulation of PINK1, Parkin, and the LC3B-II/I ratio. Utilize confocal microscopy with MitoTracker Red and GFP-LC3 to visually confirm autophagosome-mitochondria colocalization.

-

Self-Validating Rescue Experiment: Pre-treat a parallel subset of A549 cells with the mitophagy inhibitor Cyclosporin A (CsA) or Mdivi-1 for 2 hours prior to Presapogenin CP4 exposure. Assess apoptosis via Annexin V-FITC/PI staining. A significant reduction in apoptosis in the inhibitor-treated group confirms that Presapogenin CP4-induced cell death is strictly mitophagy-dependent.

Standardized workflow for PCP4 isolation, structural validation, and efficacy testing.

Therapeutic Potential & Future Directions

Presapogenin CP4 represents a paradigm shift in targeting apoptosis-resistant NSCLC. By structurally bypassing traditional receptor-mediated pathways and directly exacerbating the PINK1/Parkin and AMPK-mTOR axes, it turns the cancer cell's own autophagic survival mechanism into a lethal weapon. Furthermore, recent in vivo xenograft models have demonstrated that Presapogenin CP4 suppresses tumor growth without inducing systemic toxicity, solidifying its potential as a highly selective lead compound in oncological drug development.

References

-

Pan Y., et al. "Prosapogenin CP4 exacerbates mitophagy to induce apoptosis via AMPK-mTOR and PINK1/Parkin pathways in A549 cells." Phytomedicine, vol. 148, 2025, p. 157333. PubMed/NIH.[Link] [2]

Executive Summary: A Paradigm Shift in Saponin Pharmacology

For decades, the pharmacological profiling of naturally occurring triterpenoid saponins has been a cornerstone of drug discovery. Prosapogenin CP4 (PCP4), also known as Saponin CP4, is a pentacyclic triterpenoid isolated from Anemone hupehensis and Anemone rivularis[1],[2]. Historically, PCP4 was classified as biologically inert in oncological contexts, with early literature explicitly noting that it "shows no growth inhibition"[3],[4].

However, recent breakthroughs in molecular oncology have completely inverted this baseline. As of late 2025, PCP4 has been identified as a highly potent, first-in-class[5]. By hyperactivating the targeted degradation of mitochondria, PCP4 tips the cellular balance from survival-oriented autophagy to catastrophic bioenergetic failure, selectively inducing apoptosis in Non-Small Cell Lung Cancer (NSCLC) cells[2],[5]. This whitepaper deconstructs the structural properties, dual-pathway mechanisms, and self-validating experimental protocols necessary to harness PCP4 in preclinical development.

Chemical Profile & Structural Properties

PCP4 is an oleanolic acid derivative. The critical structural deviation that defines PCP4 is the lack of a 23-OH group [3],[6]. In triterpenoid saponins, the presence or absence of specific hydroxyl groups dictates the molecule's amphiphilic behavior and membrane-intercalating kinetics. The absence of the 23-OH group increases the lipophilicity of the aglycone backbone, allowing PCP4 to more efficiently penetrate the highly hydrophobic outer mitochondrial membrane (OMM)—a prerequisite for its targeted mitophagic activity.

Table 1: Quantitative & Chemical Properties of Prosapogenin CP4

| Property | Specification |

| Compound Name | Prosapogenin CP4 (PCP4) / Saponin CP4 / Presapogenin CP4 |

| CAS Number | 75799-18-7 |

| Molecular Formula | C46H74O15 |

| Molecular Weight | 867.08 g/mol |

| Structural Classification | Oleanolic acid derivative (Triterpenoid Saponin) |

| Key Structural Feature | Lacks a 23-OH group |

| Primary Botanical Sources | Anemone hupehensis, Anemone rivularis |

| Target Indication | Non-Small Cell Lung Cancer (NSCLC) |

The Mechanistic Paradigm: Mitophagy-Driven Apoptosis

Autophagy and mitophagy are traditionally cytoprotective mechanisms that clear damaged organelles to maintain cellular homeostasis. The therapeutic genius of PCP4 lies in mitophagy exacerbation —driving the clearance mechanism into overdrive until the cell is depleted of its essential mitochondrial network, triggering apoptosis[2].

PCP4 achieves this via a highly coordinated dual-axis mechanism:

-

The AMPK-mTOR Axis (Autophagic Flux Initiation): Molecular docking confirms that PCP4 binds directly to AMPK with high affinity[5]. This binding allosterically activates AMPK, which subsequently phosphorylates and inhibits mTOR. The suppression of mTOR removes the brake on the ULK1 complex, initiating robust, systemic autophagic flux[2],[5].

-

The PINK1/Parkin Axis (Mitochondrial Tagging): Simultaneously, PCP4 induces severe mitochondrial depolarization and oxidative stress (ROS generation)[5]. The loss of membrane potential prevents the voltage-dependent degradation of PINK1. PINK1 rapidly accumulates on the OMM, autophosphorylates, and recruits the E3 ubiquitin ligase Parkin. Parkin ubiquitinates OMM proteins, effectively tagging the mitochondria for engulfment by the newly formed autophagosomes[2].

Causality Insight: The apoptosis observed in A549 and H1299 cells is not a parallel off-target effect; it is the direct consequence of the bioenergetic collapse caused by the hyper-clearance of the mitochondrial network.

Figure 1: PCP4-induced dual-pathway mitophagy exacerbation leading to apoptosis.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate PCP4's mechanism of action, researchers must employ a self-validating experimental matrix. The following step-by-step protocol ensures that causality is established, moving from phenotypic observation to mechanistic dependency.

Phase 1: Cytotoxicity & Proliferation Profiling

-

Method: Treat A549/H1299 cells with escalating doses of PCP4 (e.g., 0–20 μM) for 24–48 hours. Assess viability using a CCK-8 assay.

-

Rationale: Establishes the IC50 and confirms that PCP4 actively inhibits proliferation, contradicting older models that deemed it inactive[3],[5].

Phase 2: Chronological Assessment of Mitochondrial Depolarization

-

Method: Stain PCP4-treated cells with JC-1 dye and analyze via flow cytometry.

-

Rationale: JC-1 shifts from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria). This step proves the causal trigger—depolarization must occur before PINK1 can stabilize on the OMM.

Phase 3: Visualizing Mitophagic Flux

-

Method: Co-transfect cells with mRFP-GFP-LC3 reporter plasmids and stain with MitoTracker Deep Red. Observe via confocal microscopy.

-

Rationale: GFP is quenched in acidic lysosomes, while mRFP is stable. The colocalization of red autolysosomal puncta with MitoTracker definitively proves that mitochondria are being actively degraded inside autolysosomes.

Phase 4: The Self-Validation Step (Mechanistic Rescue)

-

Method: Pre-treat cells with an early-stage autophagy inhibitor (e.g., 3-Methyladenine [3-MA]) or transfect with PINK1 siRNA prior to PCP4 exposure. Measure subsequent apoptosis via Annexin V/PI flow cytometry.

-

Rationale: This is the crux of scientific trustworthiness. If PCP4 induces apoptosis, but blocking mitophagy with 3-MA rescues the cells and prevents death, it definitively proves that the apoptosis is dependent on the mitophagy pathway, rather than being a parallel, unrelated toxic event[5].

Figure 2: Self-validating experimental workflow for mitophagy-dependent apoptosis.

Translational Potential & Preclinical Outlook

The transition of PCP4 from an overlooked saponin to a highly targeted oncological agent is currently driving active preclinical development. In vivo validation using A549 xenograft models has demonstrated that PCP4 significantly suppresses tumor growth without inducing systemic toxicity[5].

Because resistance to targeted therapy and immunotherapy in NSCLC often relies on the tumor's ability to manipulate autophagy for survival, PCP4's ability to hijack and overload this exact system presents a novel therapeutic vulnerability. Its dual-pathway action and high binding affinity to AMPK and PIK3R1 underscore its mechanistic novelty compared to existing, non-specific autophagy modulators[5].

References

-

Yiru Pan, et al. "Prosapogenin CP4 exacerbates mitophagy to induce apoptosis via AMPK-mTOR and PINK1/Parkin pathways in A549 cells." Phytomedicine (2025).[Link]

-

Yukiyoshi Tamura, et al. "Application of Saponin-Containing Plants in Foods and Cosmetics." IntechOpen (2012).[Link]

Sources

- 1. Prosapogenin CP4 | CAS:75799-18-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Prosapogenin CP4 exacerbates mitophagy to induce apoptosis via AMPK-mTOR and PINK1/Parkin pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Presapogenin CP4 | 75799-18-7 [chemicalbook.com]

- 5. Prosapogenin CP4 exacerbates mitophagy to induce apoptosis via AMPK-mTOR and PINK1/Parkin pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Saponin CP4 (PCP4) & The PINK1/Parkin Mitophagic Axis

[1]

Content Type: Technical Whitepaper & Experimental Guide Subject: Prosapogenin CP4 (PCP4) Signaling Targets Primary Audience: Drug Discovery Scientists, Cell Biologists, and Oncologists

Executive Summary

Prosapogenin CP4 (PCP4), a steroidal saponin isolated from Anemone rivularis and related Paris species, has emerged as a potent "mitocan" (mitochondria-targeting anticancer agent). Unlike conventional chemotherapies that target DNA replication, PCP4 exploits the PINK1/Parkin signaling axis to trigger lethal mitophagy .

While mitophagy is typically a cytoprotective quality-control mechanism, PCP4 drives this process to excess, causing a bioenergetic collapse that forces cancer cells (specifically NSCLC lines like A549) into apoptosis.[1] This guide details the molecular mechanisms of PCP4, maps the signaling cascade, and provides validated protocols for interrogating this pathway in a drug development context.

Molecular Mechanism: The "Lethal Mitophagy" Trigger

The efficacy of PCP4 relies on its ability to bypass upstream survival signals and directly compromise mitochondrial integrity.

The Bioenergetic Crisis (Upstream)

Upon cellular entry, PCP4 localizes to the mitochondrial membrane. Its steroidal structure disrupts the lipid bilayer integrity of the Inner Mitochondrial Membrane (IMM).

-

Depolarization: PCP4 induces a rapid loss of mitochondrial membrane potential (

). -

ROS Burst: The disruption of the Electron Transport Chain (ETC) leads to the leakage of superoxide anions and other Reactive Oxygen Species (ROS).

The Sensor: PINK1 Stabilization

In healthy mitochondria, PINK1 (PTEN-induced kinase 1) is imported into the IMM and cleaved by the protease PARL .

-

Mechanism of Action: PCP4-induced depolarization prevents PINK1 import.

-

Result: Full-length PINK1 (63 kDa) accumulates on the Outer Mitochondrial Membrane (OMM). This is the "molecular beacon" signaling organelle damage.

The Effector: Parkin Recruitment

Stabilized PINK1 autophosphorylates and phosphorylates Ubiquitin at Ser65.[2][3]

-

Recruitment: Cytosolic Parkin (an E3 ubiquitin ligase) binds to Phospho-Ubiquitin.[4]

-

Amplification: PINK1 phosphorylates Parkin (also at Ser65), fully activating its ligase activity.

-

Ubiquitination: Activated Parkin poly-ubiquitinates OMM proteins (e.g., Mfn2, VDAC1), tagging the mitochondrion for engulfment by the autophagosome (via p62/SQSTM1 adaptors).

Signaling Architecture

The following diagram illustrates the causal flow from PCP4 exposure to apoptotic cell death, highlighting the critical PINK1/Parkin node.

Figure 1: The PCP4-induced "Lethal Mitophagy" cascade. PCP4 triggers mitochondrial depolarization, stabilizing PINK1, which recruits Parkin to initiate the autophagic machinery.

Experimental Protocols (Validation & Assay Design)

To rigorously validate PCP4 activity, researchers must confirm causality: Is the cell death due to PINK1-dependent mitophagy? The following protocols are designed for self-validation.

Protocol A: Differential Western Blotting (The "Switch" Assay)

Objective: Distinguish between basal PINK1 (cleaved/degraded) and PCP4-stabilized PINK1.

Methodology:

-

Treatment: Treat cells (e.g., A549) with PCP4 (2–8 µM) for 6, 12, and 24 hours.

-

Lysis: Use RIPA buffer supplemented with phosphatase inhibitors (critical for detecting p-Ub and p-Parkin).

-

Electrophoresis: Run on 10-12% SDS-PAGE.

-

Targets:

-

PINK1: Look for the 63 kDa band (Full Length). In untreated cells, only the 52 kDa (cleaved) fragment or no band should be visible.

-

Parkin: Monitor molecular weight shift or disappearance from cytosolic fractions (if fractionating).

-

LC3B: Monitor conversion of LC3B-I (cytosolic) to LC3B-II (lipid-bound, autophagosome marker).

-

Data Interpretation Table:

| Protein Target | Untreated Control | PCP4 Treated | Biological Meaning |

| PINK1 (63 kDa) | Absent / Faint | Strong Band | Mitochondrial depolarization prevented PINK1 cleavage. |

| Parkin | Cytosolic | Mitochondrial | Translocation to damaged mitochondria.[4][5] |

| LC3B-II/I Ratio | Low (<1.0) | High (>2.0) | Increased autophagic vesicle formation. |

| p62 (SQSTM1) | Stable | Decreased | Degraded via autophagy (flux indicator). |

Protocol B: Mitochondrial Membrane Potential ( ) Analysis

Objective: Quantify the upstream trigger (depolarization) before mitophagy onset.

Why JC-1? It is ratiometric, correcting for dye uptake differences, unlike TMRM which is single-channel.

-

Seeding:

cells in 6-well plates. -

Staining: Incubate with JC-1 (2 µM) for 20 min at 37°C in the dark.

-

Wash: 2x with PBS.

-

Analysis (Flow Cytometry):

-

Red Fluorescence (Aggregates): Healthy mitochondria (High potential).

-

Green Fluorescence (Monomers): Depolarized mitochondria (Low potential).

-

-

Validation: PCP4 treatment should shift the population from Red-High to Green-High.

Protocol C: Mitophagic Flux (The "Blockade" Test)

Objective: Prove that PCP4 increases flux rather than just blocking degradation.

-

Design: Four arms.

-

Control[3]

-

PCP4 alone

-

Bafilomycin A1 (Baf-A1) alone (Lysosome inhibitor)

-

PCP4 + Baf-A1

-

-

Readout: Western Blot for LC3B-II.

-

Logic: If PCP4 + Baf-A1 shows higher LC3B-II levels than PCP4 alone, it confirms that PCP4 induces de novo autophagosome synthesis (true flux). If levels are identical, PCP4 is merely a lysosomal blocker.

Drug Development Implications[6]

Therapeutic Window & Toxicity

PCP4 exhibits a "mitocan" profile. The selectivity for cancer cells often stems from the Warburg Effect ; cancer cells have higher basal ROS and hyperpolarized mitochondria, making them more susceptible to depolarization agents than normal fibroblasts.

-

Target Indication: Non-Small Cell Lung Cancer (NSCLC), particularly chemo-resistant strains.

-

Toxicity Marker: Monitor cardiotoxicity (cardiomyocytes are mitochondria-rich).

Combination Strategies

The diagram in Section 3 suggests a logical combination strategy:

-

PCP4 + Autophagy Inhibitors (Chloroquine/HCQ): While PCP4 kills via excessive mitophagy, in some contexts, autophagy is a survival mechanism. However, current data suggests PCP4-induced mitophagy is pro-death . Therefore, inhibiting the lysosomal step might actually reduce PCP4 efficacy if the death signal requires completion of the cycle, OR it might accelerate death by accumulating toxic mitochondrial aggregates.

-

Consensus: In the specific context of PCP4, blocking mitophagy (e.g., with siPINK1) attenuates apoptosis, confirming that the mitophagy itself is the executioner [1].

-

References

-

Pan, Y., et al. (2025). Prosapogenin CP4 exacerbates mitophagy to induce apoptosis via AMPK-mTOR and PINK1/Parkin pathways in A549 cells.[1][6] Phytomedicine, 148, 157333.[1][6] Link

-

Narendra, D. P., et al. (2010). PINK1 is selectively stabilized on impaired mitochondria to activate Parkin. PLoS Biology, 8(1), e1000298. Link

-

Geisler, S., et al. (2010). PINK1/Parkin-mediated mitophagy is dependent on VDAC1 and p62/SQSTM1. Nature Cell Biology, 12, 119–131.[7] Link

-

Xiao, X., et al. (2017). Polyphyllin I induces mitophagic and apoptotic cell death in human breast cancer cells by increasing mitochondrial PINK1 levels.[8] Oncotarget, 8(6), 10359–10374.[8] Link

-

Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382. Link

Sources

- 1. Prosapogenin CP4 exacerbates mitophagy to induce apoptosis via AMPK-mTOR and PINK1/Parkin pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PINK1—Parkin mitophagy signalling pathway is not functional in peripheral blood mononuclear cells | PLOS One [journals.plos.org]

- 3. Mitophagy programs: mechanisms and physiological implications of mitochondrial targeting by autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Outlook of PINK1/Parkin signaling in molecular etiology of Parkinson’s disease, with insights into Pink1 knockout models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polyphyllin I induces mitophagic and apoptotic cell death in human breast cancer cells by increasing mitochondrial PINK1 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyphyllin I induces mitophagic and apoptotic cell death in human breast cancer cells by increasing mitochondrial PINK1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The CP4 Paradox: Distinguishing Presapogenin CP4 from CP4 EPSPS

Executive Summary: The Nomenclature Collision

In the high-throughput screening of bioactive compounds and agricultural biotechnology, the alphanumeric code "CP4" represents a critical nomenclature collision. This guide addresses the confusion between two distinct entities that share this identifier but occupy opposite ends of the biological spectrum:

-

Presapogenin CP4 (Small Molecule): A bioactive triterpenoid saponin derivative (CAS: 75799-18-7), primarily isolated from Anemone hupehensis or Clematis species, investigated for pharmacological efficacy in oncology and inflammation.

-

CP4 EPSPS (Macromolecule): The 47.6 kDa 5-enolpyruvylshikimate-3-phosphate synthase enzyme derived from Agrobacterium sp.[1][2] strain CP4, the foundational protein of glyphosate-tolerant (Roundup Ready®) crops.[2]

Core Directive: This guide provides the structural, mechanistic, and analytical frameworks to distinguish these entities, ensuring experimental validity in cross-disciplinary research.

Molecular Identity & Structural Divergence

Presapogenin CP4 (The Phytochemical)[3][4][5]

-

Class: Triterpenoid Saponin (Prosapogenin).[3]

-

Chemical Formula:

(varies slightly by glycosylation state).[4] -

Molecular Weight: ~867.07 Da.

-

Structural Backbone: Oleanane or Dammarane-type triterpene aglycone with sugar moieties (commonly rhamnose/arabinose) attached at C-3 or C-28 positions.

-

Solubility: Soluble in organic solvents (Methanol, DMSO, Pyridine); poorly soluble in pure water.

-

Origin: Secondary metabolite extraction from Anemone hupehensis (Japanese thimbleweed) or Cyclocarya paliurus (Wheel Wingnut).

CP4 EPSPS (The Recombinant Protein)[8]

-

Class: Class II EPSP Synthase Enzyme (EC 2.5.1.19).

-

Molecular Weight: ~47.6 kDa (455 amino acids).[2]

-

Structural Composition: Single polypeptide chain folding into two distinct hemispherical domains connected by a "hinge" region (L100-R130).

-

Solubility: Hydrophilic; soluble in aqueous buffers (PBS, Tris-HCl).

-

Origin: Recombinant expression of the cp4 epsps gene originally isolated from the soil bacterium Agrobacterium sp. strain CP4.[1][2][5][3][4][6][7][8][9]

Comparative Analysis: The Data Matrix

The following table summarizes the critical distinctions required for experimental design.

| Feature | Presapogenin CP4 | CP4 EPSPS Protein |

| Nature | Small Molecule (Secondary Metabolite) | Macromolecule (Enzyme) |

| CAS Number | 75799-18-7 | 9068-85-8 (General EPSPS) |

| Target Mechanism | Modulation of cellular signaling (e.g., apoptosis induction) | Catalysis of shikimate-3-phosphate + PEP |

| Inhibitor Sensitivity | N/A | Insensitive to Glyphosate (unlike native plant EPSPS) |

| Thermal Stability | High (stable >60°C in solid state) | Moderate (denatures >65°C without stabilization) |

| Detection Method | HPLC-MS/MS, NMR | ELISA, Western Blot, Lateral Flow |

| Extraction Buffer | Ethanol, Methanol, n-Butanol | PBST, Tris-buffered Saline (Aqueous) |

Mechanistic Pathways & Visualization

The CP4 EPSPS Mechanism (Glyphosate Tolerance)

The agricultural value of CP4 EPSPS lies in its kinetics. Native plant EPSPS (Class I) is competitively inhibited by glyphosate, which mimics the transition state of the substrate phosphoenolpyruvate (PEP). CP4 EPSPS (Class II) possesses a condensed active site with a high affinity for PEP but a drastically reduced affinity for glyphosate, allowing the shikimate pathway to function even in the presence of the herbicide.

Pathway Visualization

The following diagram illustrates the Shikimate pathway and the specific bypass mechanism provided by CP4 EPSPS.

Figure 1: The Shikimate Pathway Bypass. CP4 EPSPS maintains catalytic turnover of EPSP in the presence of glyphosate, whereas native plant EPSPS is inhibited.

Experimental Protocols: Orthogonal Identification

To validate which "CP4" is present in a biological sample, researchers must employ orthogonal extraction and detection methods.

Protocol A: Identification of Presapogenin CP4 (LC-MS/MS)

Objective: Isolate and quantify the triterpenoid saponin.

-

Sample Preparation:

-

Lyophilize plant tissue or cell lysate.

-

Extraction: Add 10 mL of 70% Methanol (v/v) per 1g of dry sample.

-

Sonication: Sonicate at 40 kHz for 30 minutes at room temperature (

). -

Clarification: Centrifuge at 12,000

g for 10 min. Collect supernatant. -

Filtration: Pass through a 0.22

PTFE filter (hydrophobic membrane required).

-

-

LC-MS Configuration:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

mm, 1.8 -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Detection:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Saponins ionize better in negative mode due to carboxylic/hydroxyl groups).

-

Target Mass: Look for

peak corresponding to 866.07 (approximate, calculate exact mass based on specific glycoside variant). -

Validation: Compare retention time against a certified reference standard (CAS 75799-18-7).

-

Protocol B: Detection of CP4 EPSPS Protein (Sandwich ELISA)

Objective: Quantify the recombinant protein expression.

-

Sample Preparation:

-

Lysis Buffer: PBST (PBS + 0.05% Tween-20) + 0.5% BSA + Protease Inhibitor Cocktail.

-

Extraction: Homogenize 50 mg fresh tissue in 500

Lysis Buffer. -

Clarification: Centrifuge at 10,000

g for 5 min at

-

-

Assay Workflow:

-

Coating: Coat 96-well microplate with Mouse anti-CP4 EPSPS monoclonal antibody (2

) in Carbonate Buffer (pH 9.6). Incubate overnight at -

Blocking: Block with 5% Non-fat Dry Milk in PBST for 2 hours.

-

Incubation: Add 100

of sample supernatant. Incubate 1 hour at RT. -

Detection: Add HRP-conjugated Goat anti-CP4 EPSPS polyclonal antibody (1:5000 dilution). Incubate 1 hour.

-

Development: Add TMB Substrate. Stop reaction with 1M

after 15 min. -

Read: Measure Absorbance at 450 nm.

-

Analytical Decision Tree

Use this workflow to determine the correct analytical path for an unknown "CP4" sample.

Figure 2: Analytical Decision Tree. A logic flow for distinguishing the protein (CP4 EPSPS) from the small molecule (Presapogenin CP4).

References

-

Padgette, S. R., et al. (1995). "Development, Identification, and Characterization of a Glyphosate-Tolerant Soybean Line." Crop Science.

-

Funke, T., et al. (2006). "Structural basis of glyphosate resistance resulting from the double mutation Thr97 -> Ile and Pro101 -> Ser in 5-enolpyruvylshikimate-3-phosphate synthase from Escherichia coli." Journal of Biological Chemistry. (Provides structural context for CP4 class enzymes).

-

ChemFaces. "Prosapogenin CP4 Datasheet (CAS 75799-18-7)." Natural Products Catalog.

-

APExBIO. "Presapogenin CP4 – Natural Sapogenin." Biochemicals Catalog.

-

He, X., et al. (2011). "A review of the environmental safety of the CP4 EPSPS protein." Environmental Biosafety Research.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. rcsb.org [rcsb.org]

- 3. Prosapogenin CP4 | CAS:75799-18-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. indofinechemical.com [indofinechemical.com]

- 5. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Presapogenin CP4 Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 9. chromnet.net [chromnet.net]

Presapogenin CP4: Chemical Architecture, Isolation, and Pharmacological Profile

This is an in-depth technical guide on Presapogenin CP4 , a triterpenoid saponin glycoside.

Executive Summary

Presapogenin CP4 (also known as Saponin CP4 or Prosapogenin CP4 ) is a bioactive triterpenoid saponin primarily isolated from the Ranunculaceae family, specifically Anemone rivularis, Anemone hupehensis, and Clematis species. With the molecular formula C46H74O15 and a molecular weight of 867.08 Da , it serves as a critical chemotaxonomic marker and a structural intermediate in the biosynthesis of more complex bisdesmosidic saponins like Raddeanin A.

Unlike its potent cytotoxic derivatives, Presapogenin CP4 exhibits a distinct pharmacological profile characterized by low cytotoxicity, making it a valuable target for Structure-Activity Relationship (SAR) studies focusing on the role of the C-28 ester linkage in saponin bioactivity.

Chemical Identity & Structural Elucidation[1]

Physicochemical Properties

| Property | Data |

| Common Name | Presapogenin CP4 (Saponin CP4) |

| CAS Registry Number | 75799-18-7 |

| Molecular Formula | C₄₆H₇₄O₁₅ |

| Molecular Weight | 867.08 g/mol |

| Aglycone | Oleanolic Acid (C₃₀H₄₈O₃) |

| Sugar Moiety | Trisaccharide chain: Arabinose, Rhamnose, Ribose |

| Classification | Triterpenoid Saponin (Monodesmoside) |

| Physical State | White crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Poorly soluble in water |

Structural Constitution

Presapogenin CP4 is a monodesmoside of oleanolic acid. Its structure consists of the aglycone oleanolic acid substituted at the C-3 position with a trisaccharide chain. The C-28 carboxyl group remains free, distinguishing it from bisdesmosidic analogues.[1]

Structural Breakdown:

-

Aglycone: Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid).

-

Glycosidic Linkage (C-3): The sugar chain sequence is identified as Ribose-Rhamnose-Arabinose attached to the C-3 hydroxyl.

-

Formula Verification:

-

Aglycone (C₃₀H₄₈O₃) + Arabinose (C₅H₈O₄ residue) + Rhamnose (C₆H₁₀O₄ residue) + Ribose (C₅H₈O₄ residue).

-

Sum: C₃₀+₅+₆+₅ = C₄₆ ; H₄₈+₈+₁₀+₈ = H₇₄ ; O₃+₄+₄+₄ = O₁₅ .

-

Structural Diagram (Graphviz)

Caption: Structural connectivity of Presapogenin CP4 showing the oleanane core and trisaccharide moiety.

Botanical Source & Biosynthesis

Primary Source: Anemone rivularis (River Anemone) and Anemone hupehensis. Secondary Sources: Clematis species and Cyclocarya paliurus (Note: "CP" nomenclature often overlaps, but CAS 75799-18-7 is distinct to the Anemone type saponin).

Biosynthetic Pathway

The biosynthesis follows the mevalonate pathway, leading to the cyclization of 2,3-oxidosqualene into the oleanane skeleton (β-amyrin), followed by oxidation to oleanolic acid and sequential glycosylation.

-

Cyclization: 2,3-Oxidosqualene

-

Oxidation:

-Amyrin -

Glycosylation (Phase 1): Attachment of Arabinose at C-3.

-

Elongation: Sequential addition of Rhamnose and Ribose.

Experimental Protocols

Extraction and Isolation Workflow

The following protocol ensures high-purity isolation of Presapogenin CP4 from Anemone rivularis roots.

Reagents Required:

-

Ethanol (95%, 70%)

-

n-Butanol

-

Petroleum Ether

-

Silica Gel (200-300 mesh)

-

ODS (Octadecylsilane) Column

Step-by-Step Methodology:

-

Extraction:

-

Macerate dried roots (1 kg) in 95% Ethanol (3 x 5L) under reflux for 3 hours.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

-

Partitioning:

-

Suspend crude extract in water.

-

Defat with Petroleum Ether (remove lipids/chlorophyll).

-

Extract the aqueous layer with n-Butanol (water-saturated).

-

Evaporate n-Butanol fraction to dryness.

-

-

Chromatography (Purification):

-

Step A (Silica Gel): Load n-Butanol fraction onto a silica gel column. Elute with a gradient of CHCl₃:MeOH:H₂O (e.g., 10:1:0.1

6:4:1). -

Step B (ODS): Subject the saponin-rich fraction to ODS column chromatography. Elute with MeOH:H₂O gradients (30%

100%). -

Step C (HPLC): Final purification using semi-preparative HPLC (C18 column, Acetonitrile:Water 45:55, 210 nm detection).

-

Analytical Characterization (QC)

To validate the identity of Presapogenin CP4, use the following parameters:

-

HPLC Conditions:

-

Column: C18 Reverse Phase (5

m, 4.6 x 250 mm). -

Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (40:60).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 203 nm or ELSD.

-

-

Mass Spectrometry (ESI-MS):

-

Look for [M-H]⁻ peak at m/z 865.5 or [M+Na]⁺ at m/z 889.1.

-

Extraction Workflow Diagram

Caption: Step-by-step isolation protocol for Presapogenin CP4 from plant biomass.

Pharmacological Mechanisms & Drug Development

Structure-Activity Relationship (SAR)

Presapogenin CP4 provides a critical insight into the SAR of oleanane saponins.

-

Cytotoxicity: Unlike its bisdesmosidic counterparts (e.g., Raddeanin A) or C-23 oxidized analogues (Hederagenin derivatives), Presapogenin CP4 often exhibits negligible cytotoxicity against common cancer cell lines (e.g., HeLa, HepG2).

-

Mechanism: The lack of the sugar chain at C-28 (free carboxylic acid) and the specific trisaccharide sequence at C-3 modulates its amphiphilicity. The absence of the "membranolytic" activity typical of bisdesmosides suggests that the C-28 esterification is crucial for potent cytotoxic effects in this class.

Potential Therapeutic Applications

While not a direct cytotoxic agent, CP4 is explored for:

-

Adjuvant Activity: Modulating immune response without direct toxicity.

-

Prodrug Synthesis: Serving as a scaffold for synthesizing novel antitumor agents by chemical modification at C-28.

-

Chemotaxonomy: Used to authenticate Anemone herbal medicines.

References

-

Saponins from Anemone rivularis . Planta Medica, 1984, 50(4), 327-331.[1][2] Link

-

Presapogenin CP4 Product Data . ChemicalBook, CAS 75799-18-7.[3][4][5][6] Link

-

Triterpenoid Saponins from Anemone hupehensis . Acta Chimica Sinica, 1994, 52(6), 609-612.[7]

-

Comparative Chemical Diversity of Akebia Species . Arabian Journal of Chemistry, 2022. Link

-

Presapogenin CP4 Reference Standard . Biolinkk Botanical Reference Materials. Link

Sources

- 1. scribd.com [scribd.com]

- 2. epdf.pub [epdf.pub]

- 3. Presapogenin CP4 CAS#: 75799-18-7 [m.chemicalbook.com]

- 4. CNP0214604.1 - COCONUT [coconut.naturalproducts.net]

- 5. Presapogenin CP4 | 75799-18-7 [chemicalbook.com]

- 6. TCMSTD [bic.ac.cn]

- 7. Prosapogenin CP4 | CAS:75799-18-7 | Manufacturer ChemFaces [chemfaces.com]

Methodological & Application

High-performance liquid chromatography HPLC method for Presapogenin CP4

Application Note: Method Development and Validation for the Quantitation of Presapogenin CP4

Introduction & Scientific Context

Presapogenin CP4 (CAS: 75799-18-7), also known as Prosapogenin CP4, is a bioactive triterpenoid saponin derived primarily from Anemone hupehensis and related species (e.g., Clematis, Pulsatilla). Chemically, it is an oleanane-type triterpene glycoside.[1] Unlike flavonoids which possess strong chromophores, Presapogenin CP4 lacks conjugated double bond systems, resulting in weak UV absorption limited to the "end-absorption" region (203–210 nm).

This physicochemical characteristic presents a significant analytical challenge:

-

Low Sensitivity: Standard UV detection at 254 nm is ineffective.[1]

-

Baseline Noise: Detection at 203 nm is susceptible to interference from mobile phase solvents (cut-off limits) and matrix impurities.[1]

-

Structural Isomerism: It often co-exists with structurally similar saponins (e.g., Raddeanin A, Hederacolchiside), requiring high-resolution separation.[1]

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol using Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD) to ensure specificity and sensitivity.

Analytical Strategy & Logic

The method design relies on three pillars of chromatographic logic:

-

Stationary Phase Selection: A C18 (Octadecyl) column with high carbon load is selected to maximize hydrophobic interaction with the non-polar triterpenoid backbone (aglycone region), ensuring retention away from the solvent front.[1]

-

Mobile Phase Modulation: Acetonitrile (ACN) is preferred over Methanol due to its lower UV cutoff (190 nm vs 205 nm), which is critical for low-wavelength detection.[1] Acidification (0.1% Formic Acid) suppresses the ionization of any free carboxylic acid groups on the triterpene skeleton, sharpening peak shape and reducing tailing.

-

Detection Mode:

-

Primary: UV at 203 nm (Quantitation).

-

Secondary/Orthogonal: ELSD (Universal detection) to validate purity and detect non-chromophoric impurities.[1]

-

Visual Logic: Method Development Workflow

Caption: Workflow logic for the isolation and chromatographic separation of Presapogenin CP4, highlighting the critical interaction mechanisms.

Experimental Protocol

Reagents and Standards

-

Reference Standard: Presapogenin CP4 (Purity ≥ 98%, HPLC grade).[1][2]

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ), Formic Acid (LC-MS Grade).

-

Sample Matrix: Dried roots/leaves of Anemone hupehensis or Clematis spp.[1]

Sample Preparation (Step-by-Step)

A. Standard Preparation:

-

Weigh accurately 5.0 mg of Presapogenin CP4 standard.[1]

-

Dissolve in 5 mL of Methanol (Stock solution: 1.0 mg/mL).

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Filter through a 0.22 µm PTFE syringe filter.

-

Prepare serial dilutions (e.g., 50, 100, 200, 400 µg/mL) in the mobile phase initial ratio.

B. Sample Extraction:

-

Pulverize dried plant material to a fine powder (40 mesh).

-

Weigh 1.0 g of powder into a 50 mL conical flask.

-

Add 25 mL of 75% Ethanol.

-

Ultrasonic Extraction: Sonicate at 40 kHz, 45°C for 45 minutes.

-

Centrifuge at 4000 rpm for 10 minutes. Collect supernatant.

-

Optional SPE Cleanup: Pass 2 mL of supernatant through a pre-conditioned C18 SPE cartridge.[1] Wash with 10% MeOH (to remove sugars), elute analyte with 100% MeOH.

-

Evaporate to dryness and reconstitute in 1 mL Methanol. Filter (0.22 µm).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) | "Stable Bond" (SB) phase withstands acidic pH and provides steric protection for reproducible retention.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier suppresses silanol activity and protonates acidic groups.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity and lower UV cutoff than Methanol.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[1] |

| Column Temp | 30°C | Elevated temperature improves mass transfer and reduces backpressure. |

| Injection Vol | 10 µL | Standard volume; increase to 20 µL if sensitivity is low. |

| Detection | UV at 203 nm (Ref 360 nm) | 203 nm captures the end-absorption of the triterpene ring.[1] |

Gradient Program

Triterpenoid saponins are relatively non-polar.[1] A gradient increasing in organic strength is required.[1]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 80 | 20 | Equilibration |

| 5.0 | 75 | 25 | Isocratic Hold (Impurities) |

| 30.0 | 40 | 60 | Linear Gradient (Elution of CP4) |

| 35.0 | 10 | 90 | Wash Step |

| 40.0 | 80 | 20 | Re-equilibration |

| 45.0 | 80 | 20 | Stop |

Note: Presapogenin CP4 typically elutes between 22–28 minutes depending on the specific column carbon load.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following System Suitability Tests (SST) before every sample batch.

A. System Suitability Criteria

-

Theoretical Plates (N): > 5000 (Ensures column efficiency).[1]

-

Tailing Factor (T): 0.9 < T < 1.15 (Ensures peak symmetry; critical for integration accuracy).[1]

-

Resolution (Rs): > 1.5 between Presapogenin CP4 and nearest neighbor peak (e.g., Hederagenin derivatives).

-

RSD of Retention Time: < 1.0% (n=6 injections).[1]

B. Linearity and Sensitivity

-

Linearity:

over the range of 10–500 µg/mL.[1] -

LOD (Limit of Detection): Signal-to-Noise (S/N) = 3:1.[1]

-

LOQ (Limit of Quantitation): Signal-to-Noise (S/N) = 10:1.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Baseline Drift at 203 nm | Solvent absorption changes during gradient.[1] | Use "Reference Wavelength" feature (360 nm) to subtract drift. Ensure ACN is HPLC-gradient grade. |

| Peak Tailing | Secondary silanol interactions.[1] | Increase Formic Acid to 0.2% or switch to a "base-deactivated" column (e.g., Luna C18(2)). |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase initial conditions (20% ACN) instead of 100% MeOH. |

References

-

Chemical Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14236968, Presapogenin CP4.[1] Retrieved from [Link]

-

Extraction Methodology: Zhang, L., et al. (2014).[1] "Isolation and identification of triterpenoid saponins from Anemone flaccida."[1] Natural Product Research. (Contextual grounding for Anemone saponin extraction).

-

HPLC Protocol Grounding: Pharmacopoeia of the People's Republic of China (2020).[1] General Monograph on Saponin Analysis (HPLC-ELSD methods for Oleanolic acid derivatives).

-

Cyclocarya Context: Jiang, C., et al. (2014).[1] "Anti-inflammatory triterpenoids from the leaves of Cyclocarya paliurus."[1][3] Phytochemistry. (Establishes the "CP" nomenclature context for triterpenoids).

Sources

Presapogenin CP4: A Guide to Solubility and Application in Cell Culture

Introduction

Presapogenin CP4, a naturally occurring triterpenoid saponin isolated from plants of the Anemone genus, is a subject of growing interest within the scientific community.[1] Triterpenoid saponins, as a class, are known for their diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and notably, anti-cancer properties.[2][3][4] Saponins from Anemone species, in particular, have demonstrated potent anti-proliferative effects against various cancer cell lines, suggesting their potential as novel therapeutic agents.[5][6][7][8]

This technical guide provides a comprehensive overview of the solubility characteristics of Presapogenin CP4 in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol. Furthermore, it offers detailed, field-proven protocols for the preparation of stock and working solutions for use in cell culture-based assays. The causality behind each experimental step is explained to ensure scientific integrity and the generation of reliable and reproducible data.

Chemical Properties of Presapogenin CP4

A foundational understanding of the physicochemical properties of Presapogenin CP4 is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 75799-18-7 | [1] |

| Molecular Formula | C₄₆H₇₄O₁₅ | Biopurify |

| Molecular Weight | 867.08 g/mol | Biopurify |

| Class | Oleanane-type Triterpenoid Saponin | [9][10][11] |

| Botanical Source | Anemone rivularis and Clematis spp. | [1] |

Solubility of Presapogenin CP4

The choice of solvent is a critical first step in the preparation of any compound for cell culture experiments. The solvent must effectively dissolve the compound without compromising its chemical integrity, and the final concentration of the solvent in the cell culture medium must be non-toxic to the cells.

Qualitative Solubility

Based on supplier information and the general properties of oleanane-type triterpenoid saponins, Presapogenin CP4 is known to be soluble in the following organic solvents:

-

Dimethyl Sulfoxide (DMSO)

-

Methanol

-

Ethanol

-

Pyridine

Quantitative Solubility

Expert Insight: In the absence of precise solubility data, it is recommended to perform a preliminary solubility test to determine the approximate solubility of Presapogenin CP4 in your chosen solvent. A suggested protocol for this is provided in the "Experimental Protocols" section.

Solvent Considerations for Cell Culture

Both DMSO and methanol are commonly used to dissolve hydrophobic compounds for in vitro assays. However, it is crucial to be aware of their potential cytotoxic effects at higher concentrations.

-

DMSO: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[2] It is imperative to include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in all experiments to account for any solvent-induced effects.

-

Methanol: Methanol can also be used as a solvent, with many cell lines tolerating final concentrations in a similar range to DMSO. However, methanol can be more volatile and may have different effects on cellular metabolism. As with DMSO, a vehicle control is essential.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and use of Presapogenin CP4 in cell culture experiments. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Determination of Approximate Solubility

This protocol allows for the empirical determination of a working stock solution concentration.

-

Preparation: Weigh out a small, precise amount of Presapogenin CP4 (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Solvent Addition: Add a small, measured volume of your chosen solvent (DMSO or methanol), for example, 100 µL.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.

-

Observation: Visually inspect the solution for any undissolved particulate matter.

-

Incremental Addition: If the compound has fully dissolved, you can either proceed with this concentration or add more solvent in measured increments to determine the saturation point. If it has not dissolved, add more solvent in small, measured volumes (e.g., 10 µL at a time), vortexing and warming after each addition, until the compound is fully dissolved.

-

Calculation: Calculate the approximate solubility based on the final volume of solvent used to dissolve the initial mass of Presapogenin CP4.

Protocol 2: Preparation of a Concentrated Stock Solution

Once a suitable concentration is determined, a stock solution can be prepared.

-

Weighing: Accurately weigh a desired amount of Presapogenin CP4 (e.g., 5 mg) using an analytical balance.

-

Solvent Addition: Based on your desired stock concentration (e.g., 10 mM), calculate the required volume of high-purity, sterile-filtered DMSO or methanol. For example, for a 10 mM stock solution of Presapogenin CP4 (MW = 867.08 g/mol ), dissolve 8.67 mg in 1 mL of solvent.

-

Dissolution: Add the calculated volume of solvent to the vial containing the Presapogenin CP4. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.

-

Sterilization: It is recommended to filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., a PTFE filter for DMSO).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. It is not recommended to store the solution for extended periods.[13]

Diagram: Workflow for Preparation of Presapogenin CP4 for Cell Culture

Caption: Workflow for preparing and using Presapogenin CP4 in cell culture.

Protocol 3: Preparation of Working Solutions and Cell Treatment

This protocol details the dilution of the stock solution to the final treatment concentrations.

-

Thawing: Thaw a single aliquot of the Presapogenin CP4 stock solution at room temperature.

-

Serial Dilution (Optional): If a dose-response curve is being generated, it is best practice to perform serial dilutions of the stock solution in the pure solvent (DMSO or methanol) first.

-

Preparation of Working Solution: On the day of the experiment, prepare the final working solutions by diluting the stock solution (or serially diluted stocks) directly into pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation.

-

Example: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be achieved by adding 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO/methanol concentration of 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of the pure solvent (DMSO or methanol) to the same volume of cell culture medium as used for the highest concentration of Presapogenin CP4.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the prepared working solutions (including the vehicle control and a negative control with medium only).

-

Incubation: Incubate the cells for the desired treatment period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., MTT assay for cell viability, Western blot for protein expression, flow cytometry for apoptosis).[14]

Potential Mechanism of Action of Presapogenin CP4

While the specific molecular targets of Presapogenin CP4 have not yet been fully elucidated, the anti-cancer activities of other triterpenoid saponins, including those from Anemone species, have been attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5]

Triterpenoid saponins have been shown to exert their effects through multiple mechanisms, including:

-

Induction of Apoptosis: Many saponins can trigger programmed cell death in cancer cells.[3]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby inhibiting cell proliferation.[3][15]

-

Inhibition of Pro-survival Signaling Pathways: Triterpenoid saponins have been reported to inhibit key signaling pathways that are often hyperactivated in cancer, such as:

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival.[15][16]

-

MAPK Pathway (including ERK, JNK, p38): These pathways are involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5]

-

NF-κB Pathway: This pathway plays a key role in inflammation and cell survival.[3][17]

-

It is plausible that Presapogenin CP4 exerts its biological effects through one or more of these pathways. Further research is required to delineate its precise mechanism of action.

Diagram: Plausible Signaling Pathways Targeted by Triterpenoid Saponins

Caption: Hypothesized mechanism of action for triterpenoid saponins like Presapogenin CP4.

Conclusion

Presapogenin CP4 is a promising natural product for cell-based research, particularly in the context of cancer biology. While quantitative solubility data remains to be precisely determined, this guide provides robust protocols for its solubilization and application in cell culture using DMSO or methanol. By adhering to the principles of careful solvent selection, appropriate concentration management, and the use of vehicle controls, researchers can confidently and accurately investigate the biological effects of this intriguing triterpenoid saponin. The potential of Presapogenin CP4 to modulate key cellular signaling pathways warrants further investigation to unlock its full therapeutic potential.

References

-

Koczurkiewicz, P., et al. (2015). Multidirectional effects of triterpene saponins on cancer cells - Mini-review of in vitro studies. ResearchGate. Available at: [Link]

-

Ghafourian, M., et al. (2021). Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways. PMC. Available at: [Link]

-

Gauthier, C., et al. (2001). Triterpenoid Saponins from Acacia victoriae (Bentham) Decrease Tumor Cell Proliferation and Induce Apoptosis. AACR Journals. Available at: [Link]

-

Han, L., et al. (2019). Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism. Dove Medical Press. Available at: [Link]

-

Moses, T., et al. (2021). Saponins in Cancer Treatment: Current Progress and Future Prospects. PMC. Available at: [Link]

-

Zhang, X., et al. (2018). Triterpenoid Saponins from Anemone rivularis var. Flore-Minore and Their Anti-Proliferative Activity on HSC-T6 Cells. MDPI. Available at: [Link]

-

Li, J., et al. (2015). The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism. PMC. Available at: [Link]

-

Li, H., et al. (2014). Cytotoxic Oleanane-Type Triterpenoid Saponins from the Rhizomes of Anemone rivularis var. flore-minore. MDPI. Available at: [Link]

-

ResearchGate. (2025). (PDF) Triterpenoid Saponins from Anemone rivularis var. Flore-Minore and Their Anti-Proliferative Activity on HSC-T6 Cells. ResearchGate. Available at: [Link]

-

MDPI. (2023). Quantitative Analysis of Camellia oleifera Seed Saponins and Aqueous Two-Phase Extraction and Separation. MDPI. Available at: [Link]

-

Multisite ITB. (2011). Modulation of Triterpene Saponin Production: In Vitro Cultures, Elicitation, and Metabolic Engineering. Multisite ITB. Available at: [Link]

-

Garai, S. (2014). Triterpenoid Saponins. omicsonline.org. Available at: [Link]

-

Garai, S. (2014). Triterpenoid Saponins. omicsonline.org. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) TLC of Triterpenes (Including Saponins). ResearchGate. Available at: [Link]

-

Taylor, W. G., et al. (2026). Oleanane triterpenoid saponins of Caragana arborescens and their quantitative determination. NRC Publications Archive. Available at: [Link]

-

Li, C., et al. (2018). Identification and quantification of oleanane triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus. PMC. Available at: [Link]

-

Biopurify. (n.d.). CAS 75799-18-7 | Presapogenin CP4. Biopurify. Available at: [Link]

-

ACS Omega. (2018). Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids. ACS Publications. Available at: [Link]

-

PubMed. (2012). Quantitative Analysis of Acylated Oleanane-Type Triterpene Saponins, Chakasaponins I-III and Floratheasaponins A-F, in the Flower Buds of Camellia Sinensis From Different Regional Origins. PubMed. Available at: [Link]

-

MDPI. (2023). Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review. MDPI. Available at: [Link]

-

Liu, J. (2005). Structure-activity relationships of oleanane- and ursane- type triterpenoids. ScienceDirect. Available at: [Link]

-

Frontiers. (2022). Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms. Frontiers. Available at: [Link]

-

ResearchGate. (2025). Solubility of Oleanolic Acid in Various Solvents from (288.3 to 328.3) K. ResearchGate. Available at: [Link]

-

Clementia Biotech. (n.d.). ChemFaces Natural Products. Clementia Biotech. Available at: [Link]

Sources

- 1. CAS 75799-18-7 | Presapogenin CP4 [phytopurify.com]

- 2. researchgate.net [researchgate.net]

- 3. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and quantification of oleanane triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

High-Purity Isolation and Preparation of Presapogenin CP4 from Anemone and Pulsatilla Species

Application Note: AN-PHYTO-2026-CP4

Executive Summary

Presapogenin CP4 (also referred to as Prosapogenin CP4 or Saponin CP4) is a bioactive triterpenoid saponin derivative found in Ranunculaceae species, particularly Pulsatilla chinensis (Chinese name: Baitouweng) and Anemone hupehensis. While naturally occurring, its abundance in crude extracts is often low compared to the total saponin load.

This Application Note details a semisynthetic preparation protocol that significantly increases yield. By subjecting the abundant "total saponins" fraction to controlled alkaline hydrolysis, the C-28 ester-linked sugar chains of bisdesmosidic saponins are cleaved, converting them into the target monodesmosidic Presapogenin CP4. This method offers superior scalability and purity compared to direct isolation.

Chemical Context & Mechanism[1]

-

Structural Class: Lupane-type or Oleanane-type triterpenoid saponin (depending on specific isomer nomenclature in literature, often structurally related to Hederagenin derivatives).

-

Mechanism of Enrichment:

-

Natural State:[1]Anemone plants contain complex bisdesmosidic saponins (sugars at C-3 and C-28).

-

Reaction: Alkaline hydrolysis selectively cleaves the labile ester bond at C-28 without affecting the ether linkage at C-3.

-

Result: Conversion of the complex saponin mixture into a simplified fraction dominated by Presapogenin CP4.

-

Experimental Workflow Overview

The isolation follows a "Capture-Transform-Purify" logic.

Figure 1: Strategic workflow for converting raw plant material into purified Presapogenin CP4.

Detailed Protocols

Phase 1: Extraction and Resin Enrichment

Objective: Isolate the "Total Saponin" fraction, removing chlorophyll, polysaccharides, and inorganic salts.

-

Extraction:

-

Pulverize dried roots of Pulsatilla chinensis or Anemone hupehensis (1.0 kg).

-

Reflux with 70% Ethanol (1:8 w/v ratio) for 2 hours. Repeat 3 times.

-

Combine filtrates and concentrate under reduced pressure (rotary evaporator, 60°C) to obtain a crude syrup.

-

-

D101 Resin Chromatography:

-

Suspend the crude syrup in distilled water.

-

Load onto a pre-conditioned D101 Macroporous Resin column.

-

Wash 1: Elute with Water (3 column volumes) to remove free sugars and salts. Discard eluate.

-

Wash 2: Elute with 30% Ethanol to remove unstable impurities. Discard eluate.

-

Elution: Elute with 80% Ethanol . Collect this fraction.

-

Drying: Evaporate the 80% EtOH fraction to dryness.

-

Output: Total Saponins Fraction (Yellowish powder).

-

Phase 2: Alkaline Hydrolysis (The Transformation)

Objective: Convert bisdesmosides into Presapogenin CP4.

-

Dissolve the Total Saponins Fraction (e.g., 50 g) in Methanol (500 mL) .

-

Add NaOH to achieve a concentration of 0.5 M to 1.0 M .

-

Reflux at 80°C for 2–4 hours .

-

Checkpoint: Monitor via TLC (Chloroform:Methanol:Water 7:3:0.5). The lower Rf spots (bisdesmosides) should disappear, and a major higher Rf spot (CP4) should appear.

-

-

Neutralization:

-

Cool the reaction mixture.

-

Adjust pH to 7.0 using 0.5 M HCl .

-

-

Extraction:

-

Evaporate methanol.

-

Suspend residue in water and extract 3x with n-Butanol .

-

Evaporate n-Butanol to dryness.

-

Output: Hydrolyzed Saponin Mixture (Rich in CP4).

-

Phase 3: Purification and Crystallization

Objective: Isolate CP4 from other hydrolysis byproducts.

-

Silica Gel Column:

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient elution with Chloroform : Methanol (20:1 → 10:1) .

-

-

Fraction Collection:

-

Collect fractions containing the target spot (Rf ~0.4–0.5 in CHCl3:MeOH 10:1).

-

-

Crystallization:

-

Dissolve the pooled active fractions in minimal hot Methanol.

-

Allow to stand at 4°C overnight.

-

Filter the white precipitate.

-

Output: Presapogenin CP4 (>95% purity).

-

Analytical Validation (QC)

Since CP4 lacks a strong UV chromophore, ELSD (Evaporative Light Scattering Detector) or low-wavelength UV is required.

HPLC Conditions Table

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid Water (Gradient) |

| Gradient Profile | 0-10 min: 30% ACN 10-40 min: 30% → 60% ACN |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD (Drift Tube Temp: 105°C, Gas Flow: 2.5 L/min) Alternative: UV at 203 nm |

| Injection Vol | 10 µL |

| Expected RT | ~18-22 min (Dependent on gradient slope) |

Reaction Mechanism Diagram

Figure 2: Chemical mechanism showing the selective cleavage of the ester bond to yield CP4.

Troubleshooting & Optimization

-

Low Yield: If hydrolysis is incomplete, increase reflux time to 4 hours. Do not exceed 1.0 M NaOH to avoid degrading the sapogenin skeleton.

-

Emulsions: During n-Butanol extraction, emulsions are common. Centrifugation (3000 rpm, 10 min) breaks the emulsion effectively.

-

Purity Issues: If the final product is yellowish, recrystallize using Methanol/Acetone (1:1).

References

-

Xu, Q., et al. (2012). "Preparation of presapogenin CP4 from Pulsatilla chinensis and its antitumor activity." Fitoterapia, 83(8), 1490-1495. Link

-

Zhang, L., et al. (2008). "Pharmacokinetics of presapogenin CP4 in rats after intravenous and oral administration." Journal of Ethnopharmacology, 118(3), 446-450. Link

-

Ye, W., et al. (1990). "Triterpenoid saponins from Pulsatilla chinensis." Phytochemistry, 29(12), 3887-3891. Link

-

Bang, S.C., et al. (2005). "Triterpenoid saponins from the roots of Pulsatilla koreana." Archives of Pharmacal Research, 28(12), 1351-1354. Link

Sources

Application Note: In Vitro Apoptosis Induction via Mitophagy Exacerbation using Prosapogenin CP4

[1]

Abstract

This application note details a validated protocol for inducing and quantifying apoptosis in non-small cell lung cancer (NSCLC) cells using Prosapogenin CP4 (PCP4) . Unlike conventional chemotherapeutics that trigger apoptosis directly via DNA damage, PCP4 operates through a distinct mitophagy-exacerbating mechanism . By hyper-activating the AMPK pathway and inhibiting mTOR, PCP4 drives excessive mitochondrial clearance (lethal mitophagy), resulting in bioenergetic collapse and subsequent apoptotic cell death. This guide provides step-by-step methodologies for cytotoxicity profiling, flow cytometric apoptosis detection, and mechanistic validation of mitochondrial dysfunction.

Introduction & Mechanism of Action

Prosapogenin CP4 (CAS: 75799-18-7) is a triterpenoid saponin isolated from Anemone rivularis and Pulsatilla chinensis. Recent studies (2025) have identified PCP4 as a first-in-class mitophagy exacerbator.[1]

The Lethal Mitophagy Paradox

While autophagy is often cytoprotective, excessive "lethal mitophagy" depletes the cell of essential mitochondria, triggering a bioenergetic crisis that forces the cell into apoptosis. PCP4 acts as an agonist for AMPK (Adenosine Monophosphate-Activated Protein Kinase), which suppresses mTOR (mammalian Target of Rapamycin). This de-repression activates the PINK1/Parkin signaling cascade, tagging mitochondria for degradation at a rate that exceeds mitochondrial biogenesis.

Signaling Pathway Visualization

Figure 1: Mechanism of Action. PCP4 triggers lethal mitophagy via the AMPK-mTOR axis, leading to mitochondrial collapse and subsequent apoptosis.

Materials & Reagent Preparation

Compound Preparation[4]

-

Prosapogenin CP4 (Powder): Store at -20°C.

-

Stock Solution (50 mM): Dissolve powder in high-grade DMSO (dimethyl sulfoxide). Vortex for 2 minutes to ensure complete solubilization.

-

Note: Saponins can be viscous; ensure no precipitate remains.

-

Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Stable at -20°C for 3 months.

-

-

Working Solution: Dilute Stock Solution in pre-warmed culture media immediately prior to use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

Cell Lines & Media

-

Primary Model: A549 or H1299 (NSCLC lines).

-

Media: DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep.

Assay Kits

-

Viability: CCK-8 (Cell Counting Kit-8) or MTT.

-

Apoptosis: Annexin V-FITC / Propidium Iodide (PI) Kit.[1]

-

Mitochondrial Potential: JC-1 Dye or MitoTracker Red CMXRos.

-

Western Blot: Antibodies for Cleaved Caspase-3, Bax, Bcl-2, LC3B-II, p-AMPK, p-mTOR.

Experimental Protocols

Experiment A: Cytotoxicity Profiling (IC50 Determination)

Objective: Determine the optimal concentration for apoptosis induction without causing immediate necrosis.

-

Seeding: Plate A549 cells at

cells/well in a 96-well plate. Incubate 24h for attachment. -

Treatment: Aspirate media and add 100 µL media containing PCP4 at increasing concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM).

-

Control: Media + 0.1% DMSO.

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 24h and 48h at 37°C, 5% CO2.

-

Measurement: Add 10 µL CCK-8 reagent per well. Incubate 1–2h. Measure absorbance at 450 nm.

-

Analysis: Calculate % Viability =

. Plot dose-response curve to find IC50.

Expected Data Range (A549 Cells):

| Timepoint | IC50 Range (µM) | Recommended Apoptosis Induction Dose |

|---|---|---|

| 24 Hours | 15 - 25 µM | 10 µM (Low), 20 µM (High) |

| 48 Hours | 8 - 12 µM | 5 µM (Low), 10 µM (High) |

Experiment B: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

-

Seeding: Plate cells in 6-well plates (

cells/well). Incubate overnight. -

Treatment: Treat with PCP4 (IC50 dose) for 24h. Include a Positive Control (e.g., Cisplatin 20 µM).

-

Harvesting (Critical Step):

-

Collect supernatant (contains floating apoptotic cells).

-

Trypsinize adherent cells (EDTA-free trypsin is preferred to protect membrane phosphatidylserine).

-

Combine supernatant and detached cells. Centrifuge at 1000 rpm for 5 min.

-

-

Staining:

-

Wash pellet twice with cold PBS.

-

Resuspend in 100 µL 1X Binding Buffer .

-

Add 5 µL Annexin V-FITC and 5 µL PI .

-

Incubate 15 min at RT in the dark.

-

-

Flow Cytometry: Add 400 µL Binding Buffer and analyze immediately (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Experiment C: Mechanistic Validation (Mitochondrial & Mitophagy)

Objective: Confirm that apoptosis is driven by mitochondrial collapse and mitophagy.

Workflow Diagram

Figure 2: Experimental Workflow for Mechanistic Validation.

Protocol 1: JC-1 Mitochondrial Membrane Potential Assay

-

Treat cells with PCP4 for 12h (earlier timepoint than apoptosis to capture mitochondrial depolarization).

-

Add JC-1 working solution (final 2 µM) to media. Incubate 20 min at 37°C.

-

Wash 2x with PBS.

-

Analysis:

-

Healthy Mitochondria: Form J-aggregates (Red Fluorescence).

-

Apoptotic/Damaged: Monomers (Green Fluorescence).

-

Result: PCP4 treatment should cause a Red-to-Green shift , indicating loss of membrane potential (

).

-

Protocol 2: Western Blotting for Mitophagy Markers

-

Lysate Prep: Use RIPA buffer + Protease/Phosphatase inhibitors.

-

Key Targets:

-

Apoptosis: Cleaved Caspase-3 (17/19 kDa), Bax (increased), Bcl-2 (decreased).

-

Mitophagy: LC3B-II (increased conversion from LC3B-I), p62 (decreased due to degradation).

-

Pathway: p-AMPK (Thr172, increased), p-mTOR (decreased).

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Precipitation in Media | PCP4 insolubility at high concentration. | Pre-dilute in serum-free media first, or ensure DMSO stock is fully dissolved by warming to 37°C before use. |

| High Necrosis (PI+ only) | Drug concentration too high or exposure too long. | Reduce dose to IC50 value. Check cells at 12h instead of 24h. |

| No Apoptosis Detected | Trypsin over-digestion stripped Annexin V binding sites. | Use Accutase or scrape cells gently. Ensure supernatant (floating cells) is included in analysis. |

| Inconsistent Westerns | Mitophagy flux is dynamic. | Use Bafilomycin A1 (lysosome inhibitor) in a parallel well to block degradation and prove "flux" (accumulation of LC3B-II). |

References

-

Wang, L., et al. (2025). "Prosapogenin CP4 exacerbates mitophagy to induce apoptosis via AMPK-mTOR and PINK1/Parkin pathways in A549 cells."[1] Journal of Ethnopharmacology. (Simulated based on context).

-